molecular formula C10H12N4S B12913929 (E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide

(E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide

Cat. No.: B12913929
M. Wt: 220.30 g/mol
InChI Key: LJDWVASBBRVZBF-MDWZMJQESA-N
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Description

(E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a quinoline ring system fused with a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide typically involves the condensation of 6,7-dihydroquinoline-8(5H)-one with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of (E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In medicinal applications, it may induce cell death in cancer cells by disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline ring structures.

    Hydrazinecarbothioamide derivatives: Compounds with similar hydrazinecarbothioamide moieties.

Uniqueness

(E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is unique due to its specific combination of a quinoline ring and a hydrazinecarbothioamide moiety

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]thiourea

InChI

InChI=1S/C10H12N4S/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6H,1,3,5H2,(H3,11,14,15)/b13-8+

InChI Key

LJDWVASBBRVZBF-MDWZMJQESA-N

Isomeric SMILES

C1CC2=C(/C(=N/NC(=S)N)/C1)N=CC=C2

Canonical SMILES

C1CC2=C(C(=NNC(=S)N)C1)N=CC=C2

Origin of Product

United States

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